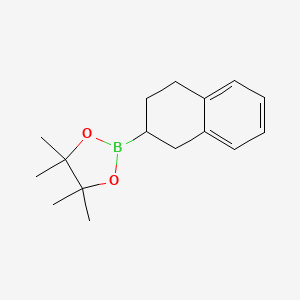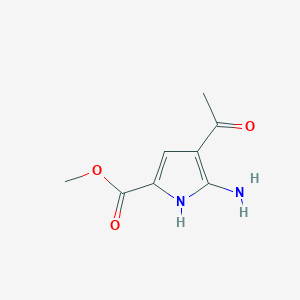
甲基-4-乙酰基-5-氨基-1H-吡咯-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1269824-46-5 . It has a molecular weight of 182.18 and its molecular formula is C8H10N2O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” could potentially involve a multi-step reaction . The first step could involve sodium nitrite in water and acetic acid at 18 - 65 °C for 48 hours . The second step could involve potassium hydroxide at 70 °C for 0.5 hours . The final step could involve thiophene at 270 °C for 0.17 hours .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” were not found, pyrrole compounds in general can undergo a variety of reactions . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another reaction involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex .Physical And Chemical Properties Analysis
“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has a number of physical and chemical properties. It has a molar refractivity of 46.67 . Its water solubility is calculated to be 5.09 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.35 .科学研究应用
Diabetes Research and Biomarkers
Pyrrole-2-carboxaldehyde derivatives, including Py-2-C, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, the well-known diabetes molecular marker, pyrraline , contains a Py-2-C skeleton. Py-2-C compounds can be produced in vivo through sequential reactions involving glucose and amino acid derivatives. Researchers have explored their role in diabetes management and early detection .
Cytotoxic Activity and Cancer Research
Some Py-2-C derivatives exhibit cytotoxic activity against cancer cell lines. These compounds could potentially serve as leads for developing anticancer agents. Further investigations are needed to understand their mechanisms of action and optimize their efficacy .
Anti-Inflammatory and Analgesic Properties
Certain Py-2-C-containing compounds have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results. These findings suggest potential therapeutic applications in pain management and inflammation-related disorders .
Natural Product Exploration
Researchers have investigated the natural sources of Py-2-C derivatives, emphasizing their structural characteristics and physiological activities. By studying these compounds in their native contexts, scientists aim to uncover novel bioactive molecules with potential therapeutic benefits .
Chemical Synthesis and Structure–Activity Relationship (SAR) Studies
Chemical synthesis of Py-2-C derivatives allows researchers to explore their SAR. Understanding how structural modifications impact biological activity is crucial for drug development. Investigating Py-2-C analogs and their effects on various biological pathways can provide valuable insights .
Microbial Metabolism and Environmental Implications
Py-2-C compounds are produced by microorganisms during metabolic processes. Studying their role in microbial ecosystems and environmental interactions can shed light on their ecological significance and potential applications in bioremediation or environmental monitoring .
安全和危害
“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has several safety and hazard statements associated with it. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
属性
IUPAC Name |
methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQEWBTMKRFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



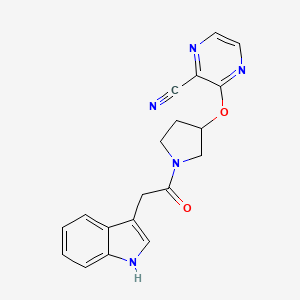

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)
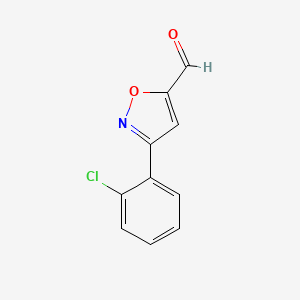
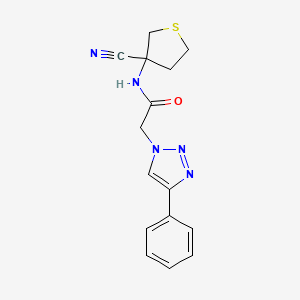
![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)

